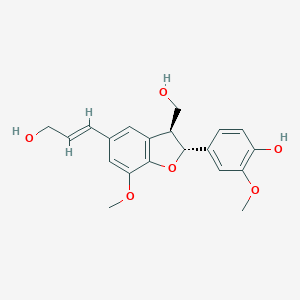

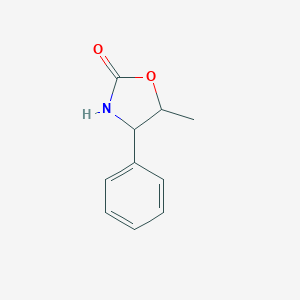

(-)-Dehydrodiconiferyl Alcohol

Übersicht

Beschreibung

Synthesis Analysis

Alcohols can be synthesized from various methods, including the hydration of alkenes, reduction of aldehydes, ketones, carboxylic acids, and esters .Molecular Structure Analysis

The molecular structure of alcohols involves a hydroxyl group (-OH) attached to a carbon atom of an alkyl group . The classification of alcohols into primary, secondary, and tertiary depends on the number of carbon atoms connected to the carbon atom that carries the -OH group .Chemical Reactions Analysis

Alcohols undergo various chemical reactions, including oxidation and dehydration . In oxidation, alcohols produce aldehydes and ketones, which upon further oxidation give carboxylic acids . In dehydration, an alcohol loses a molecule of water to form an alkene .Physical And Chemical Properties Analysis

Alcohols generally have higher boiling points compared to other hydrocarbons of similar molecular mass due to the presence of intermolecular hydrogen bonding . They are also soluble in water due to the formation of hydrogen bonds between the alcohol and water molecules . Alcohols are acidic in nature and can react with active metals .Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-bacterial Properties

(-)-Dehydrodiconiferyl alcohol has been synthesized from vanillin, showcasing its potential as an anti-Helicobacter pylori agent. The synthesis yielded a 44% overall yield, indicating a viable route for production (Hu & Jeong, 2006).

Wound Healing Properties

A study highlighted the therapeutic potential of (-)-Dehydrodiconiferyl alcohol (DHCA) in skin wound healing. DHCA, isolated from Silybum marianum (L.) Gaertn, was found to exhibit promising effects on improving wound healing through inactivating NF‐κB pathways in macrophages (Hu et al., 2019).

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory effects of (-)-Dehydrodiconiferyl alcohol have been extensively studied. It has been shown to suppress pro-inflammatory molecules by affecting the IKK‐NF‐κB pathway, both in vitro and in vivo (Lee et al., 2015). Moreover, DHCA modulated the differentiation of Th17 and Th1 cells and suppressed experimental autoimmune encephalomyelitis, indicating its potential in controlling Th17 and Th1-mediated inflammatory diseases (Lee et al., 2015).

Anti-adipogenic and Anti-lipogenic Effects

Research has shown that (-)-Dehydrodiconiferyl alcohol isolated from Cucurbita moschata exhibits anti-adipogenic and anti-lipogenic effects. It inhibited the mitotic clonal expansion by suppressing the DNA binding activity of C/EBPβ and directly inhibited the expression of regulators of lipogenesis in 3T3-L1 and primary embryonic fibroblasts. These findings suggest its potential as an anti-obesity therapeutic (Lee et al., 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+/t15-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSXBOZNRPQEON-GWKPYITFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701107496 | |

| Record name | (2R,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-7-methoxy-3-benzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Dehydrodiconiferyl Alcohol | |

CAS RN |

155836-29-6 | |

| Record name | (2R,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-7-methoxy-3-benzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155836-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-7-methoxy-3-benzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)